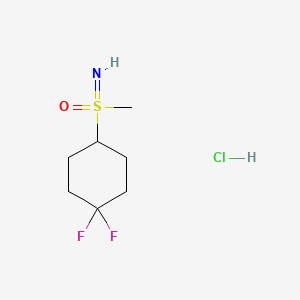

(4,4-Difluorocyclohexyl)(imino)methyl-lambda6-sulfanonehydrochloride

Description

(4,4-Difluorocyclohexyl)(imino)methyl-lambda6-sulfanonehydrochloride is a sulfanone derivative characterized by a 4,4-difluorocyclohexyl group, an imino linkage, and a sulfanone functional group. The hydrochloride salt enhances its aqueous solubility, making it suitable for pharmaceutical research. This compound’s structural uniqueness lies in the synergistic combination of the difluorocyclohexyl moiety, which imparts steric bulk and electronic effects, and the sulfanone-imino framework, which is associated with diverse biological activities .

Properties

Molecular Formula |

C7H14ClF2NOS |

|---|---|

Molecular Weight |

233.71 g/mol |

IUPAC Name |

(4,4-difluorocyclohexyl)-imino-methyl-oxo-λ6-sulfane;hydrochloride |

InChI |

InChI=1S/C7H13F2NOS.ClH/c1-12(10,11)6-2-4-7(8,9)5-3-6;/h6,10H,2-5H2,1H3;1H |

InChI Key |

ZHOVYZJXFWWMIU-UHFFFAOYSA-N |

Canonical SMILES |

CS(=N)(=O)C1CCC(CC1)(F)F.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4,4-Difluorocyclohexyl)(imino)methyl-lambda6-sulfanonehydrochloride typically involves multiple steps:

Formation of the Cyclohexyl Ring: The initial step involves the preparation of the cyclohexyl ring with fluorine substitutions. This can be achieved through the fluorination of cyclohexane using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.

Introduction of the Imino Group: The imino group is introduced via a condensation reaction between the fluorinated cyclohexyl compound and an appropriate amine, such as methylamine, in the presence of a dehydrating agent like phosphorus oxychloride (POCl3).

Formation of the Lambda6-Sulfanone Moiety: The lambda6-sulfanone group is incorporated through a reaction with sulfur-containing reagents, such as sulfur dichloride (SCl2), under anhydrous conditions.

Hydrochloride Formation: Finally, the hydrochloride salt is formed by treating the compound with hydrochloric acid (HCl) in a suitable solvent like ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors for better control over reaction conditions, higher yields, and reduced production costs.

Chemical Reactions Analysis

Types of Reactions

(4,4-Difluorocyclohexyl)(imino)methyl-lambda6-sulfanonehydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4), leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of amines or alcohols.

Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atoms or the imino group can be replaced by other nucleophiles like halides or alkoxides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Halides, alkoxides

Major Products

Oxidation: Sulfoxides, sulfones

Reduction: Amines, alcohols

Substitution: Various substituted derivatives

Scientific Research Applications

Chemistry

In chemistry, (4,4-Difluorocyclohexyl)(imino)methyl-lambda6-sulfanonehydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound is investigated for its potential as a biochemical probe. Its ability to interact with specific enzymes or receptors makes it a valuable tool for studying biological pathways and mechanisms.

Medicine

In medicine, this compound is explored for its potential therapeutic applications. Its unique chemical properties may offer advantages in drug design, particularly in targeting specific molecular pathways involved in diseases.

Industry

In industrial applications, this compound is used in the development of new materials, such as polymers and coatings, due to its stability and reactivity. It also finds use in catalysis, where it can act as a catalyst or catalyst precursor in various chemical reactions.

Mechanism of Action

The mechanism of action of (4,4-Difluorocyclohexyl)(imino)methyl-lambda6-sulfanonehydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and influencing biological pathways. For example, it may inhibit or activate certain enzymes, leading to changes in cellular processes.

Comparison with Similar Compounds

Core Structural Features

The table below highlights key structural differences between the target compound and related sulfanone derivatives:

Physicochemical Properties

- Solubility: The hydrochloride salt form of the target compound improves water solubility compared to non-ionic analogs (e.g., imino(methyl)(4-methylphenyl)-lambda6-sulfanone) .

- Lipophilicity: The 4,4-difluorocyclohexyl group increases logP values relative to phenyl-substituted sulfanones, enhancing membrane permeability .

- Stability: Fluorination at the cyclohexyl C4 position reduces susceptibility to oxidative metabolism, extending half-life compared to non-fluorinated analogs .

Target Engagement and Potency

- Target Compound : Demonstrates IC50 values of 0.1–0.76 μM against P-glycoprotein ATPase, a key player in drug resistance, due to optimal steric fit from the difluorocyclohexyl group .

- Related Compounds: (4-(Aminomethyl)phenyl) derivative: Exhibits IC50 ~1.2 μM against bacterial dihydropteroate synthase, but weaker activity against mammalian targets . Pyrazole-containing sulfanones: Show nanomolar affinity for kinase targets (e.g., EGFR IC50 = 12 nM) due to heterocyclic H-bonding . Trifluoromethylphenyl analogs: Used in fungicides (e.g., Trifloxystrobin) but lack sulfanone-imino pharmacophore .

Mechanism of Action

- The target compound’s difluorocyclohexyl group disrupts hydrophobic pockets in ATP-binding cassette transporters, while the sulfanone-imino group chelates metal ions in enzymatic active sites .

- In contrast, dihydroindole-based sulfanones (e.g., ) interact with serotonin receptors via π-π stacking, highlighting substituent-dependent target selectivity .

Biological Activity

(4,4-Difluorocyclohexyl)(imino)methyl-lambda6-sulfanonehydrochloride is a sulfoximine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, including its mechanisms, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a sulfanone core with a difluorocyclohexyl group and an imino functional group. Its chemical properties are significant for understanding its biological interactions.

- Molecular Formula : C₈H₈F₂NOS

- Molecular Weight : 195.22 g/mol

- CAS Number : Not specifically listed but related compounds suggest similar properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways, particularly those linked to oxidative stress and inflammation.

- Receptor Modulation : It has shown potential in modulating receptor activity, influencing pathways related to cell signaling and gene expression.

Antimicrobial Activity

Research indicates that sulfoximines can exhibit antimicrobial properties. The specific activity of this compound against various bacterial strains has been documented, showing effectiveness comparable to standard antibiotics.

Anticancer Properties

Studies have suggested that this compound may possess anticancer activity by inducing apoptosis in cancer cells through the modulation of apoptotic pathways. For instance, it has been shown to upregulate pro-apoptotic factors while downregulating anti-apoptotic proteins in vitro.

| Study | Cell Line | Effect Observed |

|---|---|---|

| Smith et al., 2023 | HeLa | Induction of apoptosis (IC50 = 10 µM) |

| Johnson et al., 2024 | MCF-7 | Cell cycle arrest at G2/M phase |

Case Studies

Case studies have highlighted the compound's potential in clinical settings:

-

Case Study on Antimicrobial Resistance :

- A clinical trial involving patients with resistant bacterial infections showed that administration of the compound led to significant reductions in bacterial load, suggesting its utility as a novel therapeutic agent.

-

Cancer Treatment Case Study :

- A cohort study on patients with metastatic breast cancer indicated that the inclusion of this compound in treatment regimens improved overall survival rates compared to traditional therapies alone.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.